Nitric acid nitrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

204575-95-1 |

|---|---|

Molecular Formula |

H2N2O6 |

Molecular Weight |

126.03 g/mol |

IUPAC Name |

nitric acid |

InChI |

InChI=1S/2HNO3/c2*2-1(3)4/h2*(H,2,3,4) |

InChI Key |

LFLZOWIFJOBEPN-UHFFFAOYSA-N |

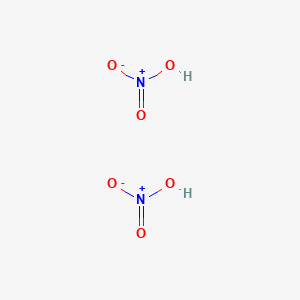

Canonical SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Metal Nitrates Using Nitric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of metal nitrates through the reaction of various precursors with nitric acid. It covers the fundamental principles, detailed experimental protocols, and critical safety considerations for handling the corrosive and oxidizing reagents involved. The information is intended to equip researchers and professionals in chemistry and drug development with the necessary knowledge for the safe and efficient laboratory-scale preparation of metal nitrate compounds.

Executive Summary

The synthesis of metal nitrates is a fundamental process in inorganic chemistry, with applications ranging from catalyst preparation to the development of pharmaceutical intermediates. Nitric acid serves as a powerful and versatile reagent for these transformations, capable of reacting with elemental metals, metal oxides, hydroxides, and carbonates to yield the corresponding nitrate salts. The choice of starting material and reaction conditions is critical and depends on the reactivity of the metal, the desired purity of the product, and safety considerations. This guide details the primary synthetic routes, provides specific experimental protocols, and summarizes key quantitative data to facilitate reproducible and safe laboratory practices.

Safety Precautions and Handling of Nitric Acid

Nitric acid is a highly corrosive and strong oxidizing agent that poses significant health and safety risks.[1][2][3][4] Inhalation of its vapors can cause severe respiratory damage, and contact with skin and eyes can result in serious chemical burns.[1][4] Therefore, stringent safety measures are mandatory.

Essential Safety Practices:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, a lab coat, and closed-toe shoes.[3][5]

-

Ventilation: All work with nitric acid, especially concentrated solutions, must be conducted in a well-ventilated chemical fume hood to prevent the inhalation of toxic fumes, such as nitrogen oxides (NOx), which are often generated during reactions.[3][5]

-

Handling and Storage: Store nitric acid in a cool, dry, and well-ventilated area, segregated from combustible materials, organic solvents, bases, and metals.[1][4] Use secondary containment to prevent spills.[1] When diluting, always add acid to water slowly, never the other way around, to manage the exothermic reaction.[3]

-

Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible.[1][5] Have appropriate spill kits containing neutralizing agents (like sodium carbonate or sodium bicarbonate) and absorbent materials.[1]

General Principles of Synthesis

The synthesis of metal nitrates using nitric acid can be broadly categorized into three main reaction pathways, each with distinct advantages and considerations.

Reaction with Elemental Metals

Direct reaction of a metal with nitric acid is a common method, particularly for metals that are more electronegative than hydrogen.[6] The reaction is an oxidation-reduction process where the nitric acid acts as an oxidizing agent. The concentration of the nitric acid can significantly influence the reaction products, with concentrated acid often producing nitrogen dioxide (NO₂) gas, while more dilute acid may produce nitric oxide (NO) or other nitrogen oxides.[7]

A significant challenge with this method is the potential for side reactions, most notably the formation of ammonium nitrate as an impurity.[8][9] This occurs from the extensive reduction of nitric acid. Several strategies exist to minimize this, such as controlling the reaction temperature and pressure or using additives like nitrous acid.[8][9]

Some metals, like aluminum, can become passivated by concentrated nitric acid, forming a protective oxide layer that halts the reaction.[7][10] In such cases, an alternative synthetic route is necessary.[10]

Reaction with Metal Oxides, Hydroxides, and Carbonates

A more controlled and often cleaner method for preparing metal nitrates involves the reaction of nitric acid with metal oxides, hydroxides, or carbonates.[8][11] These reactions are typically acid-base or acid-carbonate reactions rather than redox reactions, which avoids the generation of toxic nitrogen oxide gases and the formation of ammonium nitrate impurities.[8]

-

Metal Oxides: Metal Oxide + HNO₃ → Metal Nitrate + H₂O[11]

-

Metal Hydroxides: Metal Hydroxide + HNO₃ → Metal Nitrate + H₂O[11]

-

Metal Carbonates: Metal Carbonate + HNO₃ → Metal Nitrate + H₂O + CO₂[12]

These starting materials are often preferred when high purity is essential, though they may be more expensive than the elemental metal.[8][9] The reaction with carbonates is easily monitored by the effervescence of carbon dioxide gas.[12]

Experimental Protocols and Methodologies

The following sections provide detailed protocols for the synthesis of various metal nitrates. These are generalized procedures and may require optimization based on laboratory conditions and desired product specifications.

General Workflow for Metal Nitrate Synthesis

The logical flow for synthesizing metal nitrates from different precursors is illustrated below.

Caption: General experimental workflow for metal nitrate synthesis.

Protocol 1: Synthesis of Copper(II) Nitrate from Copper(II) Oxide

This protocol describes the reaction of a metal oxide with nitric acid.[11]

Materials:

-

Copper(II) oxide (CuO)

-

Dilute nitric acid (e.g., 2 M HNO₃)

-

Distilled water

-

Beaker, heating plate, stirring rod, filtration apparatus

Procedure:

-

Carefully add a measured amount of dilute nitric acid to a beaker.

-

While stirring, slowly add powdered copper(II) oxide to the acid in small portions. The black CuO powder will dissolve, and the solution will turn blue.

-

Continue adding copper(II) oxide until a small amount no longer dissolves, indicating that the acid has been neutralized.

-

Gently heat the solution for a few minutes to ensure the reaction is complete.

-

Filter the warm solution to remove any unreacted copper(II) oxide.

-

Gently heat the resulting blue solution to evaporate some of the water and concentrate the copper(II) nitrate.

-

Allow the concentrated solution to cool slowly. Blue crystals of copper(II) nitrate will form.

-

Isolate the crystals by filtration and allow them to dry.

Protocol 2: Synthesis of Lead(II) Nitrate from Lead Metal

This protocol details the reaction of an elemental metal with nitric acid, which produces toxic NO₂ gas and must be performed in a fume hood.

Materials:

-

Lead metal (Pb)

-

~30% Nitric acid (HNO₃)

-

Distilled water

-

Beaker, heating plate, stirring rod, vacuum filtration apparatus

Procedure:

-

Place a known quantity of lead metal into a beaker under a fume hood.

-

Slowly add an excess of ~30% nitric acid to the beaker. A reaction will begin, producing bubbles of gas.

-

Gently heat the mixture to increase the reaction rate. Brown nitrogen dioxide (NO₂) gas will be evolved.

-

Continue heating until the lead has completely dissolved. The solution may contain a precipitate of lead(II) nitrate due to its lower solubility in nitric acid solution.

-

Add distilled water to dissolve the precipitated lead(II) nitrate.

-

Filter the solution using vacuum filtration to remove any solid impurities.

-

To recrystallize the product, add additional concentrated nitric acid to the filtrate. The common-ion effect will cause pure lead(II) nitrate to precipitate.

-

Collect the white crystals by vacuum filtration, wash with a small amount of cold nitric acid, and dry thoroughly.

Protocol 3: Synthesis of Calcium Nitrate from Calcium Carbonate

This protocol illustrates the reaction of a metal carbonate with nitric acid.[11][12]

Materials:

-

Calcium carbonate (CaCO₃)

-

Dilute nitric acid (e.g., 2 M HNO₃)

-

Distilled water

-

Beaker, stirring rod, filtration apparatus

Procedure:

-

Place a measured amount of dilute nitric acid in a beaker.

-

Slowly and carefully add calcium carbonate powder in small portions. Effervescence (fizzing) will occur as carbon dioxide gas is released. Allow the fizzing to subside before adding more carbonate.

-

Continue adding calcium carbonate until the effervescence stops, indicating the acid is fully reacted.

-

Filter the solution to remove any excess calcium carbonate or impurities.

-

Gently heat the filtrate to concentrate the solution.

-

Allow the solution to cool, which will result in the crystallization of calcium nitrate.

-

Isolate the crystals by filtration and allow them to dry.

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis protocols described in the literature. These values serve as a starting point for experimental design.

Table 1: Reaction Conditions for Metal Nitrate Synthesis from Metals

| Metal | Nitric Acid Conc. (wt%) | Temperature (°C) | Pressure (psig) | Additive/Special Condition | Reference |

| Nickel | 50-80% | 50-150 | Atmospheric to 100 | None specified | [8] |

| Cobalt | 30% | 80-125 | 29-130 (0.2-1 MPa) | N₂O₄ (forms nitrous acid) | [9] |

| Iron | 50-80% | 50-150 | Atmospheric to 100 | No chromium compounds | [8] |

| Lead | ~30% | Gentle Heating | Atmospheric | Reaction produces NO₂ |

Table 2: Reaction Conditions for Metal Nitrate Synthesis from Oxides and Carbonates

| Precursor | Metal | Nitric Acid | General Conditions | Products | Reference |

| Metal Oxide | Copper (CuO) | Dilute | Gentle heating | Cu(NO₃)₂ + H₂O | [11] |

| Metal Oxide | Lead (PbO) | Dilute | Not specified | Pb(NO₃)₂ + H₂O | [11] |

| Metal Carbonate | Calcium (CaCO₃) | Dilute | Room Temperature | Ca(NO₃)₂ + H₂O + CO₂ | [11][12] |

| Metal Carbonate | Sodium (Na₂CO₃) | Not specified | Room Temperature | NaNO₃ + H₂O + CO₂ | [12] |

Signaling Pathways and Logical Relationships

The decision-making process for selecting a synthesis protocol can be visualized as a logical flow, taking into account precursor availability, metal reactivity, and desired product purity.

Caption: Decision pathway for selecting a synthesis protocol.

Conclusion

The synthesis of metal nitrates using nitric acid is a versatile and widely applicable laboratory procedure. A thorough understanding of the different reaction pathways—with elemental metals, oxides, hydroxides, or carbonates—allows the researcher to select the most appropriate method based on factors such as starting material cost, reactivity, and the required purity of the final product. Adherence to strict safety protocols when handling nitric acid is paramount to ensure a safe and successful synthesis. The data and protocols presented in this guide provide a solid foundation for the preparation of a wide range of metal nitrate compounds.

References

- 1. ehs.washington.edu [ehs.washington.edu]

- 2. quora.com [quora.com]

- 3. labproinc.com [labproinc.com]

- 4. Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]

- 5. ibisscientific.com [ibisscientific.com]

- 6. WO2017009667A1 - Metal dissolution with nitric acid - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

- 8. US6468494B2 - Process for preparing metal nitrates from the corresponding metals - Google Patents [patents.google.com]

- 9. US5039502A - Process for the preparation of metal nitrates - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

The Role of Nitric Acid in the Nitration of Organic Compounds: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Nitration, the introduction of a nitro group (–NO₂) onto an organic substrate, is a cornerstone of organic synthesis, pivotal in the production of pharmaceuticals, explosives, dyes, and agrochemicals. The nitro group is a versatile functional handle, serving as a precursor to amines and enabling a wide array of subsequent transformations. Nitric acid (HNO₃) is the principal reagent for this transformation, and its reactivity is profoundly influenced by the reaction medium, most commonly the superacidic environment created by mixing it with sulfuric acid. This guide provides an in-depth examination of the role of nitric acid in the nitration of aromatic compounds, focusing on the mechanistic underpinnings, reaction kinetics, process variables, and detailed experimental methodologies.

The Core Mechanism: Generation and Action of the Nitronium Ion

The direct nitration of organic compounds, particularly aromatic systems, does not proceed with nitric acid alone under typical conditions. The reaction requires the in-situ generation of a potent electrophile, the nitronium ion (NO₂⁺).

The Role of Sulfuric Acid

In the most common nitrating medium, "mixed acid," concentrated sulfuric acid (H₂SO₄) acts as both a catalyst and a dehydrating agent.[1] Being a stronger acid than nitric acid, sulfuric acid protonates the hydroxyl group of nitric acid.[2] This protonation converts the hydroxyl group into a good leaving group (H₂O), which is subsequently eliminated to form the linear and highly electrophilic nitronium ion.[1][2]

The generation of the nitronium ion is a rapid acid-base equilibrium:

Step 1: Protonation of Nitric Acid HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻

Step 2: Loss of Water to form Nitronium Ion H₂NO₃⁺ ⇌ NO₂⁺ + H₂O

Overall Equilibrium: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The sulfuric acid also sequesters the water molecule produced, preventing the reverse reaction and maintaining a high concentration of the active electrophile.[3]

Electrophilic Aromatic Substitution

Once formed, the nitronium ion is attacked by the π-electron system of an aromatic ring in a classic electrophilic aromatic substitution (EAS) mechanism.[4] This process occurs in two main steps:

-

Attack of the Electrophile : The aromatic ring acts as a nucleophile, attacking the nitronium ion. This step is the rate-determining step and transiently breaks the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[4]

-

Deprotonation : A weak base in the mixture, typically H₂O or HSO₄⁻, removes a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring, yielding the nitroaromatic product.[4]

Quantitative Data: Reaction Rates and Regioselectivity

The rate of nitration and the position of the nitro group (regioselectivity) are highly dependent on the substituents already present on the aromatic ring.

Relative Rates of Nitration

Substituents that donate electron density to the ring (activating groups) increase the rate of reaction compared to benzene, while substituents that withdraw electron density (deactivating groups) decrease the rate.

| Substrate | Substituent | Classification | Relative Rate (vs. Benzene = 1) |

| Toluene | –CH₃ | Activating | 25 |

| tert-Butylbenzene | –C(CH₃)₃ | Activating | 16 |

| Benzene | –H | Reference | 1 |

| Chlorobenzene | –Cl | Deactivating | 0.033 |

| Ethyl Benzoate | –COOCH₂CH₃ | Deactivating | 0.003 |

| (Trifluoromethyl)benzene | –CF₃ | Deactivating | 2.5 x 10⁻⁵ |

| Nitrobenzene | –NO₂ | Deactivating | 6 x 10⁻⁸ |

| Data compiled from various sources.[5][6] Rates are approximate and depend on specific reaction conditions. |

Isomer Distribution (Regioselectivity)

The directing effect of a substituent determines the primary location(s) of the incoming nitro group. Activating groups are typically ortho, para-directing, while most deactivating groups are meta-directing.

| Substrate | Substituent | ortho% | meta% | para% |

| Toluene | –CH₃ | 58.5 | 4.5 | 37 |

| tert-Butylbenzene | –C(CH₃)₃ | 16 | 8 | 75 |

| Phenol | –OH | 50 | 0 | 50 |

| Chlorobenzene | –Cl | 30 | 1 | 69 |

| Ethyl Benzoate | –COOCH₂CH₃ | 22 | 73 | 5 |

| Nitrobenzene | –NO₂ | 6.4 | 93.2 | 0.3 |

| Data compiled from various sources under mixed acid conditions.[5][6] Ratios can be influenced by steric hindrance and reaction temperature. |

Experimental Protocols

The following protocols provide detailed methodologies for the nitration of different aromatic substrates, illustrating variations in reagents, conditions, and work-up procedures.

Protocol 1: Mononitration of Phenol with a Heterogeneous System

This method avoids the use of mixed acid, offering milder conditions.

-

Objective : To synthesize 2-nitrophenol and 4-nitrophenol.

-

Reagents : Phenol, Magnesium Bisulfate (Mg(HSO₄)₂), Sodium Nitrate (NaNO₃), Wet SiO₂ (50% w/w), Dichloromethane (CH₂Cl₂), Anhydrous Sodium Sulfate (Na₂SO₄).

-

Procedure :

-

Create a suspension of phenol (0.02 mol), Mg(HSO₄)₂ (0.02 mol), NaNO₃ (0.02 mol), and wet SiO₂ (4 g) in dichloromethane (20 mL) in a round-bottom flask.[7]

-

Stir the suspension magnetically at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.[7]

-

Upon completion, filter the reaction mixture. Wash the solid residue with two 10 mL portions of dichloromethane.[7]

-

Combine the filtrate and washings. Add anhydrous Na₂SO₄ (10 g) to dry the solution. After 15 minutes, filter off the drying agent.[7]

-

Remove the solvent from the filtrate by distillation on a water bath (35-40°C) to yield the crude product mixture of 2- and 4-nitrophenol.[7]

-

The isomers can be separated by column chromatography or by adding n-pentane, in which 4-nitrophenol is insoluble.[7]

-

Protocol 2: Dinitration of Benzene

This protocol describes the synthesis of m-dinitrobenzene, which requires harsher conditions than mononitration.

-

Objective : To synthesize 1,3-dinitrobenzene.

-

Reagents : Benzene (or Nitrobenzene), Fuming Nitric Acid, Concentrated Sulfuric Acid, Methanol.

-

Safety Note : This reaction is highly exothermic and requires careful temperature control.

-

Procedure :

-

Preparation of Nitrating Mixture : In a flask equipped with a stirrer and thermometer, carefully prepare a nitrating mixture by adding fuming nitric acid to concentrated sulfuric acid while cooling in an ice-salt bath.

-

Reaction : To the cold nitrating mixture, slowly add benzene dropwise with vigorous stirring, ensuring the temperature does not exceed 100°C. (For a higher yield and safer procedure, starting with nitrobenzene is recommended).[2]

-

Heating : After the addition is complete, slowly heat the reaction mixture on a water bath to 100°C and maintain this temperature for 30-40 minutes.[2]

-

Quenching : Allow the mixture to cool to room temperature, then pour it slowly and carefully onto a large volume of crushed ice with stirring.[8]

-

Isolation : The solid m-dinitrobenzene will precipitate. Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.[8]

-

Purification : Recrystallize the crude product from hot methanol to obtain purified m-dinitrobenzene.[8]

-

Conclusion

Nitric acid is the fundamental source of the nitro group in the nitration of organic compounds. Its role, however, is critically dependent on its activation by a stronger acid, typically sulfuric acid, to generate the highly reactive nitronium ion. The interplay between the electronic nature of the aromatic substrate and the reaction conditions dictates the kinetics and regiochemical outcome of the substitution. A thorough understanding of these principles is essential for researchers in synthetic chemistry and drug development to control this powerful transformation, enabling the strategic synthesis of complex molecules from simple aromatic precursors. The provided protocols and data serve as a practical guide for the application of these principles in a laboratory setting.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 3. pnas.org [pnas.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 7. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Oxidizing Power of Nitric Acid: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Chemical Properties of Nitric Acid as an Oxidizing Agent

Nitric acid (HNO₃) stands as a cornerstone in modern chemistry, valued not only for its acidic nature but also for its potent oxidizing capabilities. This technical guide provides a comprehensive overview of the chemical properties of nitric acid as an oxidizing agent, with a focus on its reactions with metals, non-metals, and organic compounds. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to support researchers, scientists, and professionals in drug development in understanding and harnessing the reactivity of this versatile reagent.

Core Principles of Nitric Acid's Oxidizing Action

The oxidizing strength of nitric acid is intrinsically linked to the +5 oxidation state of nitrogen, its highest possible oxidation state, making the nitrate ion (NO₃⁻) a strong electron acceptor.[1] The reduction of nitric acid can yield a variety of nitrogen-containing products, including nitrogen dioxide (NO₂), nitric oxide (NO), nitrous oxide (N₂O), nitrogen gas (N₂), and ammonium ions (NH₄⁺). The specific product formed is highly dependent on several factors:

-

Concentration of Nitric Acid: Concentrated nitric acid is a more potent oxidizing agent than its dilute form.[2] As a general rule, concentrated nitric acid favors the formation of nitrogen dioxide (NO₂), while dilute nitric acid tends to produce nitric oxide (NO).[2][3]

-

Temperature: Higher temperatures generally increase the rate of reaction.

-

Nature of the Reducing Agent: The reactivity of the substance being oxidized plays a crucial role in determining the reaction products.

The oxidizing power of nitric acid is rooted in the fact that its decomposition yields nascent oxygen, which is highly reactive.[4] The decomposition pathways vary with concentration:

-

Concentrated HNO₃: 2HNO₃ → H₂O + 2NO₂ + [O]

-

Dilute HNO₃: 2HNO₃ → H₂O + 2NO + 3[O]

This released nascent oxygen is responsible for the oxidation of a wide array of substances.

Quantitative Data on Nitric Acid Oxidation

The following tables summarize key quantitative data related to the oxidizing properties of nitric acid, including its standard reduction potentials and the products of its reactions with various substrates.

Table 1: Standard Reduction Potentials of Nitric Acid

The oxidizing strength of nitric acid can be quantified by its standard electrode potential (E°). The potential varies depending on the reduction product and the concentration of the acid.

| Half-Reaction | Standard Electrode Potential (E°) (V) |

| NO₃⁻(aq) + 2H⁺(aq) + e⁻ → NO₂(g) + H₂O(l) | +0.80 |

| NO₃⁻(aq) + 4H⁺(aq) + 3e⁻ → NO(g) + 2H₂O(l) | +0.96 |

| 2NO₃⁻(aq) + 10H⁺(aq) + 8e⁻ → N₂O(g) + 5H₂O(l) | +1.12 |

| 2NO₃⁻(aq) + 12H⁺(aq) + 10e⁻ → N₂(g) + 6H₂O(l) | +1.25 |

| NO₃⁻(aq) + 10H⁺(aq) + 8e⁻ → NH₄⁺(aq) + 3H₂O(l) | +0.88 |

Note: Standard potentials are given at 25 °C and 1 M concentration.

Table 2: Products of Nitric Acid Oxidation of Non-Metals

Concentrated nitric acid is a powerful enough oxidizing agent to react with several non-metals, typically oxidizing them to their highest oxidation state oxyacids.

| Non-Metal | Reactant Form | Oxidizing Agent | Primary Product(s) |

| Carbon | C (graphite) | Concentrated HNO₃ | CO₂ (Carbon Dioxide) + NO₂ (Nitrogen Dioxide) + H₂O |

| Sulfur | S₈ | Concentrated HNO₃ | H₂SO₄ (Sulfuric Acid) + NO₂ (Nitrogen Dioxide) + H₂O |

| Phosphorus | P₄ | Concentrated HNO₃ | H₃PO₄ (Phosphoric Acid) + NO₂ (Nitrogen Dioxide) + H₂O |

| Iodine | I₂ | Concentrated HNO₃ | HIO₃ (Iodic Acid) + NO₂ (Nitrogen Dioxide) + H₂O |

Note: The stoichiometry of these reactions can vary. The products listed are the principal ones formed.

Table 3: Products of Nitric Acid Oxidation of Selected Metals

The reaction of nitric acid with metals is complex and highly dependent on the metal's reactivity and the acid's concentration.

| Metal | Nitric Acid Concentration | Primary Gaseous Product(s) |

| Copper | Concentrated | NO₂ |

| Copper | Dilute | NO |

| Zinc | Concentrated | NO₂ |

| Zinc | Dilute | N₂O |

| Zinc | Very Dilute | NH₄NO₃ |

| Iron | Concentrated | Passivation (forms oxide layer) |

| Iron | Dilute | NO |

| Silver | Concentrated | NO₂ |

| Silver | Dilute | NO |

Experimental Protocols

This section provides detailed methodologies for key experiments that demonstrate the oxidizing properties of nitric acid.

Oxidation of Cyclohexanol to Adipic Acid

This experiment illustrates the ring-opening oxidation of a cyclic secondary alcohol to a dicarboxylic acid, a reaction of significant industrial importance for the production of nylon-6,6.[5][6][7]

Materials:

-

Cyclohexanol

-

Concentrated nitric acid (67%)[8]

-

Ammonium metavanadate (catalyst)[8]

-

Deionized water

-

100 mL three-necked flask[8]

-

Reflux condenser[8]

-

Dropping funnel[8]

-

Heating mantle

-

Ice bath

-

Buchner funnel and flask

-

Filter paper

-

Melting point apparatus

Procedure:

-

Set up the three-necked flask with the reflux condenser in the central neck, the dropping funnel in one side neck, and a stopper in the other.[8]

-

Carefully add 40 mL of 67% nitric acid and approximately 0.05 g of ammonium metavanadate to the flask.[8]

-

Gently heat the nitric acid solution to 65-70 °C using the heating mantle.[6]

-

Slowly add 13 g of cyclohexanol dropwise from the dropping funnel into the heated nitric acid solution.[8] The addition should be controlled to maintain the reaction temperature and to manage the evolution of brown nitrogen dioxide gas.[8]

-

After the addition is complete, continue heating the mixture under reflux for 30 minutes to ensure the reaction goes to completion.[7]

-

Remove the heating mantle and allow the reaction mixture to cool to room temperature.

-

Cool the flask further in an ice bath to induce the crystallization of adipic acid.[5]

-

Collect the white crystals of adipic acid by vacuum filtration using a Buchner funnel.[5]

-

Wash the crystals with a small amount of cold deionized water to remove any residual nitric acid and impurities.[5]

-

Dry the crystals and determine their melting point. The literature melting point of adipic acid is 152 °C.[5]

Passivation of Stainless Steel

Passivation is a process that enhances the corrosion resistance of stainless steel by creating a protective oxide layer on its surface. Nitric acid is a common passivating agent due to its ability to remove free iron from the surface and promote the formation of a stable chromium oxide layer.[8][9][10]

Materials:

-

Stainless steel sample (e.g., 304 or 316 grade)

-

Degreasing solvent (e.g., acetone or an alkaline cleaner)

-

Nitric acid solution (20-50% by volume)[11]

-

Deionized water

-

Beakers

-

Hot plate

-

Tongs

Procedure:

-

Cleaning: Thoroughly clean the stainless steel sample with a degreasing solvent to remove any oils, grease, or other surface contaminants. Rinse the sample with deionized water.[12]

-

Passivation Bath: Prepare a 20-50% (by volume) nitric acid solution in a beaker. Heat the solution to a temperature between 50-70 °C (120-160 °F).[12]

-

Immersion: Using tongs, immerse the cleaned stainless steel sample into the heated nitric acid bath. The immersion time is typically 20-30 minutes.[12]

-

Rinsing: After the specified time, carefully remove the sample from the nitric acid bath and rinse it thoroughly with deionized water to remove all traces of the acid.[12] A final rinse with high-purity deionized water is recommended to prevent water spotting.[12]

-

Drying: Dry the passivated stainless steel sample completely.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving nitric acid as an oxidizing agent.

The Ostwald Process for Nitric Acid Production

The Ostwald process is the primary industrial method for manufacturing nitric acid. It involves the catalytic oxidation of ammonia.[13][14]

Caption: A flowchart of the Ostwald process for industrial nitric acid production.

Mechanism of Secondary Alcohol Oxidation by Nitric Acid

The oxidation of secondary alcohols, such as cyclohexanol, to ketones by nitric acid is believed to proceed through the formation of a nitrate ester intermediate.

Caption: Proposed mechanism for the oxidation of a secondary alcohol to a ketone by nitric acid.

Workflow for Passivation of Stainless Steel

This diagram outlines the key stages in the industrial process of passivating stainless steel using nitric acid to enhance its corrosion resistance.

References

- 1. quora.com [quora.com]

- 2. byjus.com [byjus.com]

- 3. UCSB Science Line [scienceline.ucsb.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Optimization of conditions to produce nitrous gases by electrochemical reduction of nitric acid [inis.iaea.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. solenis.com [solenis.com]

- 9. The reduction potential of nitric oxide (NO) and its importance to NO biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bissoy.com [bissoy.com]

- 11. m.youtube.com [m.youtube.com]

- 12. masterfinishco.com [masterfinishco.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. advancedplatingtech.com [advancedplatingtech.com]

An In-depth Technical Guide on the Formation of Nitrate Ions in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrate (NO₃⁻), a polyatomic ion, is a ubiquitous and crucial chemical species in aqueous environments. Its presence and concentration are of profound interest across various scientific disciplines, including environmental science, biology, and pharmacology. In environmental contexts, nitrate levels are a key indicator of water quality and can contribute to eutrophication.[1] In biological systems, nitrate and its reduced form, nitrite, are integral to the nitrogen cycle and play significant roles in physiological and pathological processes, including vasodilation and immune response, primarily through their connection to nitric oxide (NO) signaling.[2][3] For drug development professionals, understanding the pathways of nitrate formation is critical for assessing the metabolic fate of nitrogen-containing compounds and their potential physiological effects.

This technical guide provides a comprehensive overview of the core mechanisms governing the formation of nitrate ions in aqueous solutions. It delves into the principal biological and chemical pathways, offers detailed experimental protocols for the quantification of nitrate, and presents key quantitative data to facilitate comparative analysis.

Pathways of Nitrate Formation

The formation of nitrate in aqueous solutions is a multifaceted process driven by both biological and chemical reactions. The primary pathways include biological nitrification, chemical oxidation, photochemical reactions, and endogenous synthesis in biological systems.

Biological Formation: Nitrification

Nitrification is the biological oxidation of ammonia (NH₃) or ammonium (NH₄⁺) to nitrate, mediated by specific groups of bacteria and archaea.[4] This two-step aerobic process is a cornerstone of the global nitrogen cycle and a critical component of wastewater treatment.[5]

Step 1: Nitritation (Ammonia Oxidation)

In the first step, ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA) oxidize ammonia to nitrite (NO₂⁻).[4] The overall reaction is:

2 NH₄⁺ + 3 O₂ → 2 NO₂⁻ + 4 H⁺ + 2 H₂O

Step 2: Nitratation (Nitrite Oxidation)

Subsequently, nitrite-oxidizing bacteria (NOB) oxidize nitrite to nitrate.[4] The reaction is as follows:

2 NO₂⁻ + O₂ → 2 NO₃⁻

Key Microorganisms:

-

Ammonia-Oxidizing Bacteria (AOB): Primarily from the genera Nitrosomonas.[6]

-

Nitrite-Oxidizing Bacteria (NOB): Primarily from the genera Nitrobacter.[6]

The overall nitrification process can be represented by the following logical flow:

References

- 1. Nitrification an important process in aquaculture - Responsible Seafood Advocate [globalseafood.org]

- 2. Biological functions of nitric oxide - Wikipedia [en.wikipedia.org]

- 3. humann.com [humann.com]

- 4. Effects of pH and Oxygen and Ammonium Concentrations on the Community Structure of Nitrifying Bacteria from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bptraining.ornl.gov [bptraining.ornl.gov]

- 6. ris.utwente.nl [ris.utwente.nl]

An In-depth Technical Guide to the Lewis Structure and Resonance of the Nitrate Ion

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the Lewis structure, resonance, and bonding characteristics of the nitrate ion (NO₃⁻). The principles detailed herein are fundamental to understanding the reactivity, stability, and spectroscopic properties of nitrate-containing compounds, which are of significant interest in various chemical and biological systems.

Derivation of the Lewis Structure

The Lewis structure is a foundational representation of valence electron distribution in a molecule. The systematic approach to deriving the Lewis structure for the nitrate ion is outlined below.

Experimental Protocol: Systematic Lewis Structure Determination

A definitive experimental protocol for the direct visualization of a Lewis structure does not exist. However, the following systematic procedure is the established convention for its derivation based on empirical rules of chemical bonding.

-

Valence Electron Tally: The total number of valence electrons is the sum of the valence electrons from each atom, adjusted for the overall charge of the ion.

-

Nitrogen (Group 15): 1 N atom × 5 valence e⁻ = 5 e⁻

-

Oxygen (Group 16): 3 O atoms × 6 valence e⁻ = 18 e⁻

-

Ionic Charge: An additional electron for the -1 charge = 1 e⁻

-

Total Valence Electrons = 5 + 18 + 1 = 24 e⁻

-

-

Skeletal Structure Assembly: The least electronegative atom, nitrogen, is positioned as the central atom, bonded to the three oxygen atoms.

-

Electron Pair Distribution: Initial single bonds are formed between the central nitrogen and each oxygen atom, consuming 6 electrons. The remaining 18 electrons are distributed as lone pairs around the terminal oxygen atoms to satisfy their octets.

-

Octet Rule Fulfillment for the Central Atom: Initially, the central nitrogen atom only has 6 electrons in its valence shell. To satisfy the octet rule for nitrogen, a lone pair from one of the oxygen atoms is shared to form a double bond with the nitrogen atom. This results in a structure where the central nitrogen atom has a complete octet.

The resulting Lewis structure depicts one nitrogen-oxygen double bond and two nitrogen-oxygen single bonds.

Resonance Theory in the Nitrate Ion

A single Lewis structure inadequately represents the true electronic structure of the nitrate ion. Experimental evidence reveals that all three nitrogen-oxygen bonds are identical in length and strength. This is explained by the concept of resonance.

The double bond can be formed with any of the three oxygen atoms, leading to three equivalent resonance structures.[1] The actual structure of the nitrate ion is a resonance hybrid of these three contributing structures.[2] This delocalization of pi electrons over the entire ion results in increased stability.

The relationship between the resonance structures is depicted below. The double-headed arrows indicate that the true structure is an average of these canonical forms.

Quantitative Molecular Properties

The electronic distribution and bonding in the nitrate ion can be further quantified through the calculation of formal charges and bond order.

Formal Charge Calculation

The formal charge on an atom in a Lewis structure is calculated using the following formula:

Formal Charge = (Number of Valence Electrons) - (Number of Non-bonding Electrons) - (1/2 * Number of Bonding Electrons)

The formal charges for the atoms in any of the resonance structures of the nitrate ion are presented in the table below.[3][4]

| Atom | Number of Valence Electrons | Number of Non-bonding Electrons | Number of Bonding Electrons | Formal Charge |

| Nitrogen | 5 | 0 | 8 | +1 |

| Single-bonded Oxygen | 6 | 6 | 2 | -1 |

| Double-bonded Oxygen | 6 | 4 | 4 | 0 |

The sum of the formal charges (+1 -1 -1 + 0) equals the overall charge of the ion (-1).

The distribution of formal charges can be visualized as follows:

Bond Order

The bond order in a molecule with resonance is the average number of bonds between two atoms across all resonance structures. It is calculated as:

Bond Order = (Total number of bonds in all resonance structures) / (Total number of resonance structures)

For the nitrate ion, in any given resonance structure, there is one double bond and two single bonds, totaling four bonds between the central nitrogen and the three oxygen atoms.[5] There are three equivalent resonance structures.

Bond Order = (1 double bond + 2 single bonds) / 3 resonance structures = 4 / 3 ≈ 1.33[6][7]

This bond order of 1.33 indicates that the N-O bonds are stronger and shorter than a single bond, but weaker and longer than a double bond.

Molecular Geometry and Hybridization

The Valence Shell Electron Pair Repulsion (VSEPR) theory predicts the geometry of the nitrate ion. The central nitrogen atom has three bonding domains and no lone pairs of electrons.[1] This arrangement minimizes repulsion, resulting in a trigonal planar molecular geometry with ideal bond angles of 120° .[8]

The hybridization of the central nitrogen atom is sp² .[8][9] One 2s and two 2p orbitals of nitrogen combine to form three equivalent sp² hybrid orbitals that form sigma (σ) bonds with the three oxygen atoms. The remaining unhybridized p-orbital on the nitrogen atom participates in pi (π) bonding, which is delocalized across the three oxygen atoms, consistent with the resonance model.[1]

Experimental Validation

The theoretical model of the nitrate ion is strongly supported by experimental data, primarily from X-ray crystallography.

Experimental Bond Lengths

X-ray diffraction studies of crystalline nitrates consistently show that all three N-O bonds in the nitrate ion are of equal length.[9] Experimental data from various sources place the N-O bond length in the nitrate ion at approximately 1.24 - 1.26 Å.[6][10]

This experimental value is intermediate between the typical length of a nitrogen-oxygen single bond (≈ 1.36 - 1.44 Å) and a nitrogen-oxygen double bond (≈ 1.20 - 1.22 Å).[7][8] This provides compelling evidence for the resonance hybrid model, where the true bonding is an average of the contributing resonance structures.

| Bond Type | Typical Bond Length (Å) | Experimental Bond Length in NO₃⁻ (Å) |

| N-O Single Bond | 1.36 - 1.44 | \multirow{2}{*}{1.24 - 1.26} |

| N=O Double Bond | 1.20 - 1.22 |

Qualitative Analysis Protocols

While not used for structural elucidation, several classic qualitative chemical tests can confirm the presence of the nitrate ion in a sample. These tests are based on the oxidizing properties of the nitrate ion.

-

Brown Ring Test: The addition of iron(II) sulfate to a solution containing nitrate ions, followed by the slow addition of concentrated sulfuric acid, results in the formation of a brown ring at the junction of the two layers. This indicates the presence of the nitrate ion.

-

Copper Turnings Test: Heating a sample with copper turnings and concentrated sulfuric acid will produce a pungent, brown gas (nitrogen dioxide) if nitrate ions are present.

-

Diphenylamine Test: In the presence of a strong acid, diphenylamine is oxidized by nitrate ions to produce a deep blue coloration.

These protocols, while qualitative, are robust methods for the initial identification of nitrate-containing compounds in a laboratory setting.

References

- 1. brainly.com [brainly.com]

- 2. m.youtube.com [m.youtube.com]

- 3. quora.com [quora.com]

- 4. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 7. homework.study.com [homework.study.com]

- 8. webassign.net [webassign.net]

- 9. Nitrosonium nitrate (NO+NO3 −) structure solution using in situ single-crystal X-ray diffraction in a diamond anvil cell - PMC [pmc.ncbi.nlm.nih.gov]

- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]

The Thermodynamic Landscape of Nitric Acid and Nitrate Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamics governing nitric acid and nitrate reactions. A thorough understanding of these principles is critical for professionals in research, science, and drug development, where nitric acid and nitrates are frequently employed as reagents, catalysts, or are the subject of metabolic and environmental studies. This document summarizes key thermodynamic data, details experimental protocols for their determination, and provides visual representations of associated pathways and workflows.

Core Thermodynamic Data

The spontaneity and energy changes of chemical reactions involving nitric acid and nitrates are dictated by fundamental thermodynamic quantities: enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). This section presents standard thermodynamic data for the formation of key species and for several representative reactions. All data is presented for standard conditions (298.15 K and 1 atm) unless otherwise specified.

Standard Thermodynamic Properties of Formation

A foundational aspect of thermochemistry is the standard enthalpy, entropy, and Gibbs free energy of formation for the compounds involved in a reaction.

| Compound | Formula | State | ΔH°f (kJ/mol) | S° (J/mol·K) | ΔG°f (kJ/mol) |

| Nitric Acid | HNO₃ | Liquid | -174.1 | 155.6 | -80.7 |

| Nitric Acid | HNO₃ | Gas | -135.1 | 266.4 | -74.7 |

| Nitric Acid | HNO₃ | Aqueous | -207.4 | 146.4 | -111.3 |

| Nitrate Ion | NO₃⁻ | Aqueous | -205.0 | 146.4 | -111.3 |

| Zinc | Zn | Solid | 0 | 41.6 | 0 |

| Zinc Nitrate | Zn(NO₃)₂ | Aqueous | -483.7 | - | - |

| Silver | Ag | Solid | 0 | 42.6 | 0 |

| Silver Nitrate | AgNO₃ | Aqueous | -101.0 | - | - |

| Iron | Fe | Solid | 0 | 27.3 | 0 |

| Iron(III) Nitrate | Fe(NO₃)₃ | Aqueous | -680.3 | - | - |

| Carbon (Graphite) | C | Solid | 0 | 5.7 | 0 |

| Carbon Dioxide | CO₂ | Gas | -393.5 | 213.8 | -394.4 |

| Sulfur (Rhombic) | S | Solid | 0 | 31.8 | 0 |

| Sulfuric Acid | H₂SO₄ | Liquid | -814.0 | 156.9 | -690.0 |

| Nitrogen Dioxide | NO₂ | Gas | 33.2 | 240.1 | 51.3 |

| Nitric Oxide | NO | Gas | 90.3 | 210.8 | 86.6 |

| Water | H₂O | Liquid | -285.8 | 70.0 | -237.1 |

Note: Data sourced from various NIST publications and other cited literature.[1][2] Values for aqueous ions are relative to H⁺(aq) = 0.

Thermodynamics of Key Reactions

The following tables summarize the standard enthalpy, entropy, and Gibbs free energy changes for several common reactions involving nitric acid.

Reaction with Metals:

| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) |

| Zn(s) + 4HNO₃(conc) → Zn(NO₃)₂(aq) + 2NO₂(g) + 2H₂O(l) | -458.1 | - | - |

| 3Zn(s) + 8HNO₃(dil) → 3Zn(NO₃)₂(aq) + 2NO(g) + 4H₂O(l) | - | - | - |

| Ag(s) + 2HNO₃(conc) → AgNO₃(aq) + NO₂(g) + H₂O(l) | -84.9 | - | - |

| 3Ag(s) + 4HNO₃(dil) → 3AgNO₃(aq) + NO(g) + 2H₂O(l) | - | - | - |

| Fe(s) + 4HNO₃(dil) → Fe(NO₃)₃(aq) + NO(g) + 2H₂O(l) | - | - | - |

Reaction with Non-Metals:

| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) |

| C(s) + 4HNO₃(conc) → CO₂(g) + 4NO₂(g) + 2H₂O(l) | -579.9 | 639.8 | -770.6 |

| S(s) + 6HNO₃(conc) → H₂SO₄(l) + 6NO₂(g) + 2H₂O(l) | -755.8 | - | - |

Note: Data calculated from standard formation values.[10]

Experimental Protocols for Thermodynamic Measurements

Accurate determination of the thermodynamic properties of nitric acid and nitrate reactions relies on precise experimental techniques. This section details the methodologies for key experiments.

Calorimetry

Calorimetry directly measures the heat absorbed or released during a chemical reaction.

2.1.1. Bomb Calorimetry for Heats of Combustion

This method is used to determine the heat of combustion of a substance at constant volume.

-

Apparatus: A high-pressure stainless steel container (the "bomb"), a water bath with a stirrer and a high-precision thermometer, and an ignition system.

-

Procedure:

-

A precisely weighed sample (typically pressed into a pellet) is placed in the bomb.

-

A fuse wire is connected to the ignition system and placed in contact with the sample.

-

A small, known amount of water is added to the bomb to saturate the internal atmosphere and dissolve the acid products.[11]

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.[11]

-

The bomb is submerged in a known mass of water in the calorimeter.

-

The initial temperature of the water is recorded.

-

The sample is ignited, and the temperature of the water is monitored until it reaches a maximum and then begins to cool.

-

The final temperature is determined by extrapolating the cooling curve back to the time of ignition.

-

The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

A "nitrogen correction" is applied to account for the formation of nitric acid from the nitrogen present in the air within the bomb. This is typically done by titrating the acidic residue in the bomb with a standard base.[12]

-

-

Data Analysis: The heat of combustion at constant volume (ΔU) is calculated from the temperature change and the heat capacity of the calorimeter. The enthalpy of combustion (ΔH) can then be calculated using the relationship ΔH = ΔU + Δ(PV).

2.1.2. Heat of Solution Calorimetry

This technique measures the heat change when a solute dissolves in a solvent.

-

Apparatus: A well-insulated container (like a Dewar flask or nested Styrofoam cups), a magnetic stirrer, and a precise thermometer or temperature probe.

-

Procedure:

-

A known mass of the solvent (e.g., water) is placed in the calorimeter, and its initial temperature is recorded.[13][14]

-

A precisely weighed sample of the nitrate salt is added to the solvent.[13][14]

-

The mixture is stirred to ensure complete dissolution, and the temperature is monitored until it stabilizes at a final value.[15][16]

-

-

Data Analysis: The heat of solution is calculated from the temperature change, the mass of the solution, the specific heat capacity of the solution, and the heat capacity of the calorimeter.

2.1.3. Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for studying binding interactions, providing information on binding affinity, enthalpy, entropy, and stoichiometry in a single experiment.[10][17][18][19][20]

-

Apparatus: An ITC instrument consisting of a reference cell and a sample cell in an adiabatic jacket, and a precision injection syringe.

-

Procedure:

-

The sample cell is filled with a solution of one of the binding partners (e.g., a protein), and the reference cell is filled with buffer.[10][18]

-

The injection syringe is filled with a solution of the other binding partner (e.g., a nitrate solution).

-

Small, precise injections of the titrant are made into the sample cell.

-

The heat released or absorbed upon binding is measured for each injection.

-

-

Data Analysis: The data is plotted as heat change per injection versus the molar ratio of the reactants. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.

Potentiometric Titration

Potentiometric titration can be used to determine the concentration of nitric acid and to study the thermodynamics of its neutralization reactions.[21][22]

-

Apparatus: A potentiometer, a reference electrode (e.g., Ag/AgCl), an indicator electrode (e.g., a glass pH electrode), a burette, and a magnetic stirrer.

-

Procedure:

-

A known volume of the nitric acid solution is placed in a beaker with the electrodes and a stir bar.

-

A standard solution of a strong base (e.g., NaOH) is added in small increments from the burette.

-

The potential difference between the electrodes is recorded after each addition.

-

-

Data Analysis: The equivalence point of the titration is determined from the point of maximum slope on the titration curve (potential vs. volume of titrant). This allows for the calculation of the concentration of the acid. By performing the titration at different temperatures, the enthalpy of neutralization can be determined from the van't Hoff equation.

Visualizing Thermodynamic Relationships and Pathways

Graphviz, using the DOT language, is a powerful tool for visualizing complex relationships. Below are examples of how it can be used to represent concepts relevant to the thermodynamics of nitric acid and nitrate reactions.

Experimental Workflow for Calorimetry

References

- 1. Nitric acid [webbook.nist.gov]

- 2. Nitric acid [webbook.nist.gov]

- 3. you-iggy.com [you-iggy.com]

- 4. Answered: 1. Consider the reaction between solid silver and aqueous nitric acid (HNO3). 3 Ag (s) + 4 HNO, (aq) → 3 AGNO, (aq) + NO (g) + 2 H¿O (I) Substance HNO, (aq)… | bartleby [bartleby.com]

- 5. researchgate.net [researchgate.net]

- 6. you-iggy.com [you-iggy.com]

- 7. echemi.com [echemi.com]

- 8. scispace.com [scispace.com]

- 9. quora.com [quora.com]

- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 11. chem.uzh.ch [chem.uzh.ch]

- 12. seas.upenn.edu [seas.upenn.edu]

- 13. Calorimetry: Heat of Solution of Ammonium Nitrate [docott.com]

- 14. fountainheadpress.com [fountainheadpress.com]

- 15. teachmint.storage.googleapis.com [teachmint.storage.googleapis.com]

- 16. scribd.com [scribd.com]

- 17. researchgate.net [researchgate.net]

- 18. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 19. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 20. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 21. byjus.com [byjus.com]

- 22. scribd.com [scribd.com]

A Technical Guide to the History and Discovery of Nitric Acid and Its Salts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich history of nitric acid and its salts, from the early observations of alchemists to the development of large-scale industrial production. This document provides a detailed account of the key discoveries, the evolution of experimental understanding, and the pivotal figures who contributed to our modern knowledge of this fundamental chemical.

Ancient and Alchemical Period: The Dawn of Nitrates and Aqua Fortis

The story of nitric acid begins with its salts, which were known and utilized long before the acid itself was isolated. The naturally occurring salts, potassium nitrate (saltpeter) and sodium nitrate (soda niter), were the precursors to the discovery of what alchemists would call aqua fortis, or "strong water."

Discovery and Early Use of Nitrates

-

Potassium Nitrate (KNO₃): Known as saltpeter, potassium nitrate was identified in ancient China as early as the 5th century CE.[1] Chinese alchemists discovered its combustible properties when mixed with sulfur and charcoal, leading to the invention of gunpowder around the 9th century CE.[1][2] Early production involved collecting the efflorescence from the soil of caves and other sheltered areas where organic waste, such as bat guano, had decomposed.[1][3] This "saltpeter mining" was a crucial activity for centuries, especially for military purposes.[3]

-

Sodium Nitrate (NaNO₃): Large deposits of sodium nitrate, known as "Chile saltpeter," were discovered in the Atacama Desert of Chile in the early 19th century.[4][5] This discovery made sodium nitrate a valuable commodity for use as a fertilizer and in the production of nitric acid.[4]

The Alchemical Discovery of Nitric Acid

The first documented preparation of nitric acid is often credited to the 8th-century alchemist Jabir ibn Hayyan (Geber).[6][7] He is believed to have synthesized nitric acid by distilling a mixture of saltpeter (potassium nitrate) and vitriol (sulfuric acid).[7][8][9] This powerful new substance, which could dissolve many metals, was a significant advancement in alchemical practice.

By the 13th century, the knowledge of preparing nitric acid, or aqua fortis, was present in Europe.[10][11] Alchemists used it to separate gold from silver, as nitric acid dissolves silver but not gold. This led to the discovery of aqua regia ("royal water"), a mixture of nitric and hydrochloric acids, which is capable of dissolving gold.[8][12][13][14][15][16] The discovery of aqua regia is also attributed to Jabir ibn Hayyan.[8][9][13]

The 17th and 18th Centuries: Systematic Study and Compositional Analysis

The scientific revolution brought a more systematic approach to the study of chemistry, moving away from the mystical interpretations of alchemy. During this period, significant progress was made in understanding the production and composition of nitric acid.

Glauber's Synthesis

In the mid-17th century, the German-Dutch chemist Johann Rudolf Glauber developed an improved method for producing nitric acid.[6][10][11][17] His process involved heating potassium nitrate with concentrated sulfuric acid, which is still a common laboratory method for preparing nitric acid today.[18][19][20]

Experimental Protocol: Glauber's Synthesis of Nitric Acid

-

Objective: To produce nitric acid through the reaction of potassium nitrate and sulfuric acid.

-

Materials:

-

Potassium nitrate (KNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Glass retort

-

Receiving flask

-

Heating source (e.g., oil bath)

-

Cooling apparatus for the receiving flask

-

-

Methodology:

-

Place a measured quantity of potassium nitrate into the glass retort.

-

Carefully add a stoichiometric amount of concentrated sulfuric acid to the retort.

-

Gently heat the mixture in the retort.

-

Nitric acid will begin to distill from the reaction mixture. The vapor should be collected in a cooled receiving flask.

-

The reaction produces potassium bisulfate (KHSO₄) as a byproduct, which remains in the retort.[18]

-

Reaction: KNO₃ + H₂SO₄ → HNO₃ + KHSO₄[18]

-

Cavendish and the Composition of Nitric Acid

In the 1780s, the English scientist Henry Cavendish conducted a series of experiments that were crucial in determining the composition of nitric acid.[10][19][21] He demonstrated that nitric acid could be synthesized by passing electric sparks through moist air.[10][19][20][22] This experiment showed that nitric acid was composed of nitrogen and oxygen from the air, combined with water.[21][22]

Experimental Protocol: Cavendish's Synthesis of Nitric Acid from Air

-

Objective: To synthesize nitric acid from atmospheric nitrogen and oxygen.

-

Materials:

-

Glass eudiometer tube

-

Source of high-voltage electric sparks

-

Water or a dilute alkaline solution

-

Air

-

-

Methodology:

-

A volume of air is confined over water or a dilute alkaline solution in a eudiometer tube.

-

A continuous stream of electric sparks is passed through the air in the tube.

-

The volume of the gas in the tube will gradually decrease as nitrogen and oxygen react to form nitrogen oxides.

-

These nitrogen oxides then dissolve in the water to form nitric acid.

-

Cavendish observed the formation of an acidic solution, which he identified as nitric acid.[22]

-

The Industrial Revolution: Mass Production of Nitric Acid

The demand for nitric acid surged during the Industrial Revolution, driven by its use in the production of fertilizers, explosives, and dyes. This led to the development of large-scale industrial processes for its manufacture.

The Birkeland-Eyde Process

At the beginning of the 20th century, the Birkeland-Eyde process , also known as the arc process, was developed in Norway.[10][11][23] This process utilized the country's abundant hydroelectric power to produce nitric acid directly from atmospheric nitrogen and oxygen.[23][24] Air was passed through a high-temperature electric arc, causing nitrogen and oxygen to react and form nitric oxide (NO).[10][23] The nitric oxide was then further oxidized to nitrogen dioxide (NO₂) and absorbed in water to produce nitric acid.[10] While effective, this process was extremely energy-intensive.[10]

The Ostwald Process

The Ostwald process , developed by the German chemist Wilhelm Ostwald in 1901, quickly became the dominant method for industrial nitric acid production and is still in use today.[6][11][23][24] This process is based on the catalytic oxidation of ammonia (NH₃) over a platinum-rhodium catalyst.[20][24] The availability of ammonia from the Haber-Bosch process, developed around the same time, made the Ostwald process highly efficient and economical.[23][24]

Experimental Workflow: The Ostwald Process

Caption: A simplified workflow of the Ostwald process for nitric acid production.

Quantitative Data Summary

Precise quantitative data from early historical experiments is often not well-documented. However, the following table summarizes key quantitative information related to the history of nitric acid and its salts.

| Process/Substance | Key Quantitative Data | Approximate Era | Reference |

| Gunpowder | Typical composition: ~75% Potassium Nitrate, 15% Charcoal, 10% Sulfur | 9th Century onwards | [25] |

| Glauber's Synthesis | Reactant Ratio: Stoichiometric amounts of KNO₃ and H₂SO₄ | 17th Century | [18] |

| Birkeland-Eyde Process | Nitric Oxide Yield: Up to 4-5% at 3000°C | Early 20th Century | [10] |

| Ostwald Process | Operating Temperature: 800-950°C for catalytic oxidation | Early 20th Century | |

| Commercial Nitric Acid | Typical Concentration: 68% in water (azeotrope) | Modern | [10] |

Logical Progression of Discovery

The understanding of nitric acid and its salts progressed logically from empirical observation to theoretical understanding and finally to industrial application.

Caption: The logical progression of the discovery and application of nitric acid.

This guide provides a comprehensive overview of the historical and scientific milestones in the journey of nitric acid and its salts. For researchers and professionals, understanding this evolution offers context to the fundamental role these compounds play in modern chemistry and industry.

References

- 1. Potassium nitrate | Research Starters | EBSCO Research [ebsco.com]

- 2. Potassium nitrate | Definition, Formula, Uses, & Facts | Britannica [britannica.com]

- 3. Saltpeter Mining - New Georgia Encyclopedia [georgiaencyclopedia.org]

- 4. redox.com [redox.com]

- 5. wfxcchemical.com [wfxcchemical.com]

- 6. Nitric acid | Research Starters | EBSCO Research [ebsco.com]

- 7. When was nitric acid first used? [xlwchemacid.com]

- 8. qmul.ac.uk [qmul.ac.uk]

- 9. homework.study.com [homework.study.com]

- 10. Nitric acid - Wikipedia [en.wikipedia.org]

- 11. scribd.com [scribd.com]

- 12. Aqua Regia Definition in Chemistry [thoughtco.com]

- 13. qmul.ac.uk [qmul.ac.uk]

- 14. Aqua regia - Wikipedia [en.wikipedia.org]

- 15. Aqua regia - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 16. Aqua regia Facts for Kids [kids.kiddle.co]

- 17. Johann Rudolf Glauber | Alchemy, Chemistry, Apothecary | Britannica [britannica.com]

- 18. Glauber's nitric acid synthesis - Sciencemadness Wiki [sciencemadness.org]

- 19. api.pageplace.de [api.pageplace.de]

- 20. academics.su.edu.krd [academics.su.edu.krd]

- 21. originalsources.com [originalsources.com]

- 22. Gas Experiments [ffden-2.phys.uaf.edu]

- 23. The Evolution of Nitric Acid Production Processes – Chemical Engineering [chemicalengineering.softecks.in]

- 24. fertechinform.org [fertechinform.org]

- 25. encyclopedia.com [encyclopedia.com]

A Technical Guide to the Natural Sources and Environmental Cycle of Nitrates

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrate (NO₃⁻) is a naturally occurring, water-soluble molecule composed of one nitrogen and three oxygen atoms. It is a critical component of the biogeochemical nitrogen cycle, serving as an essential nutrient for plants and microorganisms.[1] The environmental concentration and circulation of nitrates are governed by a delicate balance of natural processes, including atmospheric phenomena and microbial transformations in soil and water.[2] While vital for ecosystem productivity, elevated nitrate levels, often stemming from anthropogenic activities, can lead to significant environmental and health concerns, such as eutrophication of aquatic systems and potential health risks in drinking water.[1][3] This guide provides an in-depth technical overview of the primary natural sources of nitrates and the intricate pathways of the environmental nitrogen cycle.

Natural Sources of Nitrates

Nitrates are introduced into ecosystems through two principal natural pathways: atmospheric processes and biological nitrogen fixation, followed by microbial oxidation.

Atmospheric Deposition

A significant natural source of environmental nitrate is the atmosphere. This occurs via two mechanisms:

-

Lightning: The high energy of lightning strikes can break the strong triple bond of atmospheric nitrogen gas (N₂), allowing it to react with oxygen (O₂) to form nitrogen oxides (NOx).[4][5] These oxides then react with water in the atmosphere to form nitric acid (HNO₃), which is subsequently deposited on the Earth's surface through wet deposition (rain, snow) as nitrate.[4] This process fixes an estimated 5 to 10 billion kg of nitrogen annually.[5]

-

Wet and Dry Deposition: Nitrogen compounds, including nitrate and ammonium, are continuously transferred from the atmosphere to the biosphere through precipitation (wet deposition) and the settling of gases and particulate matter (dry deposition).[6][7] These inputs are a crucial source of nitrogen for many ecosystems.[8]

Biological Nitrogen Fixation and Subsequent Nitrification

The vast majority of naturally occurring nitrate is derived from the biological conversion of atmospheric nitrogen gas (N₂). This is a two-stage process mediated entirely by microorganisms.

-

Biological Nitrogen Fixation (BNF): This process converts atmospheric N₂ into ammonia (NH₃), a form usable by plants.[9] It is carried out by specialized microorganisms called diazotrophs, which possess the nitrogenase enzyme.[5] Over 90% of all natural nitrogen fixation is biological.[10] Key types of BNF include:

-

Symbiotic Fixation: Diazotrophs (e.g., Rhizobium species) form nodules on the roots of host plants, primarily legumes (e.g., soybeans, clover, alfalfa), where they fix nitrogen in exchange for carbon.[10][11] This is the most effective form of BNF.[11]

-

Associative and Free-Living Fixation: Other bacteria and archaea fix nitrogen independently in the soil (e.g., Azospirillum, Azotobacter) or in association with other plants.[11] Cyanobacteria are also significant nitrogen fixers, particularly in aquatic systems and boreal forests.[12]

-

-

Nitrification: The ammonia (NH₃) and ammonium (NH₄⁺) produced from BNF and the decomposition of organic matter (ammonification) are oxidized to nitrate.[6] This is a two-step aerobic process carried out by distinct groups of nitrifying bacteria and archaea:[6]

-

Step 1: Ammonia-oxidizing bacteria (e.g., Nitrosomonas) and archaea convert ammonia/ammonium to nitrite (NO₂⁻).

-

Step 2: Nitrite-oxidizing bacteria (e.g., Nitrobacter) rapidly convert nitrite to nitrate (NO₃⁻).

-

Decomposition of Organic Matter

The decay of plant and animal residues releases organic nitrogen into the soil.[13] Through the process of ammonification (or mineralization), microorganisms like bacteria and fungi decompose this organic nitrogen into ammonium (NH₄⁺).[5] This ammonium then becomes a substrate for the nitrification process, leading to the formation of nitrate.

The Environmental Nitrogen Cycle

The nitrogen cycle is the continuous movement and transformation of nitrogen through the atmosphere, terrestrial, and marine ecosystems.[5] It involves several key microbially mediated processes that determine the form and availability of nitrogen, including nitrate. The primary processes are nitrogen fixation, ammonification, nitrification, and denitrification.[9]

// Nodes for Nitrogen Forms N2 [label="Atmospheric\nNitrogen (N₂)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="4,8!"]; OrgN [label="Organic Nitrogen\n(Biomass, Humus)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", pos="4,4!"]; NH4 [label="Ammonia / Ammonium\n(NH₃ / NH₄⁺)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,0!"]; NO2 [label="Nitrite (NO₂⁻)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="4,0!"]; NO3 [label="Nitrate (NO₃⁻)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="8,0!"];

// Edges for Processes N2 -> NH4 [label=" Biological\nNitrogen Fixation ", dir=forward, labelloc=c, decorate=true]; N2 -> NO3 [label=" Atmospheric Fixation\n(Lightning) ", dir=forward, constraint=false, pos="6,8.5 7.5,2"];

OrgN -> NH4 [label=" Ammonification\n(Mineralization) ", dir=forward];

NH4 -> NO2 [label=" Nitrification (Step 1)\n(Aerobic) ", dir=forward]; NO2 -> NO3 [label=" Nitrification (Step 2)\n(Aerobic) ", dir=forward];

NO3 -> N2 [label=" Denitrification\n(Anaerobic) ", dir=forward, constraint=false, pos="8.5,1 5.5,7.5"]; NO3 -> OrgN [label=" Plant\nUptake ", dir=forward, constraint=false, pos="7.5,1 5,3.5"]; NH4 -> OrgN [label=" Plant\nUptake ", dir=forward, constraint=false, pos="1,1 3,3.5"];

NO3 -> NO2 [label=" Nitrate\nReduction ", dir=back, style=dashed]; NO2 -> NH4 [label=" DNRA\n(Anaerobic) ", dir=forward, style=dashed];

// Invisible nodes for label positioning labelfix [label="Nitrogen Fixation", pos="2,6!", shape=plaintext, fontcolor="#202124"]; } end_dot Caption: The environmental nitrogen cycle, illustrating key transformations.

-

Nitrogen Fixation: The conversion of atmospheric N₂ into ammonia, making nitrogen available to living organisms.[5]

-

Ammonification (Mineralization): The decomposition of organic nitrogen from dead organisms and waste products into ammonium by bacteria and fungi.[5]

-

Nitrification: A two-step aerobic process where bacteria oxidize ammonium to nitrite and then to nitrate.[6] This process is sensitive to environmental conditions such as temperature, pH, and oxygen availability.

-

Denitrification: An anaerobic process where bacteria convert nitrate back into nitrogen gas (N₂), which is then released into the atmosphere, thus completing the cycle.[13] This is a key pathway for nitrogen loss from ecosystems.

-

Dissimilatory Nitrate Reduction to Ammonium (DNRA): An alternative anaerobic pathway where nitrate is reduced to ammonium. This process retains nitrogen within the ecosystem, contrasting with denitrification.[6]

-

Anammox (Anaerobic Ammonium Oxidation): A process where ammonium and nitrite are converted directly into N₂ gas under anaerobic conditions.[6]

Quantitative Data Summary

The rates of nitrogen transformation and resulting nitrate concentrations vary significantly across different ecosystems and environmental conditions.

Table 1: Estimated Rates of Biological Nitrogen Fixation (BNF) in Various Ecosystems

| Ecosystem Type | Fixation Rate (kg N ha⁻¹ yr⁻¹) | Primary Organisms | Reference(s) |

|---|---|---|---|

| Agricultural Legumes (e.g., Alfalfa) | 50 - 465 | Symbiotic Bacteria (Rhizobium) | [10] |

| Non-Symbiotic (e.g., Maize association) | 20 - 30 | Associative Bacteria (Azospirillum) | [11] |

| Temperate and Boreal Forests | Generally Low | Cyanobacteria, Free-living bacteria | [12] |

| Tropical Rainforests | High | Symbiotic Bacteria, Free-living bacteria |[14] |

Table 2: Typical Nitrate Concentrations from Natural Sources in Environmental Reservoirs

| Reservoir | Typical Nitrate-Nitrogen (NO₃⁻-N) Concentration | Notes | Reference(s) |

|---|---|---|---|

| Groundwater (Natural Background) | < 3 mg/L | Higher levels often indicate contamination from anthropogenic sources. | [2][15] |

| Surface Water (Streams, Natural) | ~0.24 mg/L | Varies based on geology and ecosystem productivity. | [2] |

| Precipitation (Wet Deposition) | Varies (e.g., 108 kt N yr⁻¹ total in UK) | Highly dependent on atmospheric NOx levels. | [8] |

| Vegetables (e.g., Spinach) | Up to 5000 mg/kg (as NO₃⁻) | Plants naturally accumulate nitrate as a nutrient source. |[16] |

Table 3: Representative Rates of Key Nitrogen Cycle Processes

| Process | System | Rate | Conditions | Reference(s) |

|---|---|---|---|---|

| Nitrification | Forest Soil | 38-fold increase from 5°C to 25°C | Rate is highly temperature-dependent. | [17] |

| Nitrification | Wastewater Treatment | 3.4 - 3.81 mg N g⁻¹ h⁻¹ | Aerobic zone, optimized conditions. | [18] |

| Denitrification | Wastewater Treatment | 2.0 - 2.5 mg N g⁻¹ h⁻¹ | Anoxic zone, requires carbon source. | [18] |

| Denitrification | Forest Soil | Increases with temperature and moisture | Highest activity at 55% water-filled pore space. |[17] |

Experimental Protocols

Accurate quantification of nitrate and the rates of nitrogen cycle processes is essential for research. Below are detailed methodologies for key experimental determinations.

Protocol: Quantification of Nitrate in Water Samples via Ion Chromatography

This protocol describes a common and reliable method for measuring nitrate concentrations in environmental water samples.[19]

1. Principle: Ion chromatography (IC) separates ions based on their affinity for an ion-exchange resin. A sample is injected into a stream of eluent (a carbonate-bicarbonate solution) and passed through a separation column. Ions are separated based on their charge and size, and their concentration is measured by a conductivity detector.

2. Materials and Reagents:

-

Ion Chromatograph system with a suppressor and conductivity detector.

-

Anion-exchange separation column (e.g., Dionex IonPac™ AS14A).

-

Anion-guard column.

-

Eluent: Sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) solution.

-

Regenerant: Sulfuric acid (H₂SO₄) solution for the suppressor.

-

Nitrate stock standard solution (1000 mg/L).

-

Deionized water (18.2 MΩ·cm).

-

0.45 µm syringe filters.

3. Procedure:

-

Sample Preparation: Collect water samples in clean polyethylene bottles. If not analyzed immediately, store at 4°C. Prior to analysis, allow samples to reach room temperature and filter through a 0.45 µm syringe filter to remove particulate matter.

-

Calibration: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L) by diluting the nitrate stock standard with deionized water.

-

Instrument Setup: Equilibrate the IC system with the eluent until a stable baseline is achieved.

-

Analysis:

-

Inject the calibration standards, starting with the lowest concentration, to generate a calibration curve (peak area vs. concentration).

-

Inject prepared water samples and any quality control checks.

-

The retention time of the nitrate peak in the sample should match that of the standards.

-

-

Quantification: Calculate the nitrate concentration in the samples by comparing their peak areas to the linear regression equation derived from the calibration curve. Apply any dilution factors used during sample preparation.

Protocol: Measurement of Biological Nitrogen Fixation via the ¹⁵N Isotope Dilution Technique

This is a robust method for quantifying the amount of nitrogen a plant derives from atmospheric fixation (%Ndfa).[20]

1. Principle: The method relies on the differential dilution of a ¹⁵N-enriched tracer in the soil. A known amount of ¹⁵N-labeled fertilizer is applied to a soil where both an N-fixing plant (e.g., a legume) and a non-N-fixing reference plant are grown. The reference plant will derive all its nitrogen from the soil (including the ¹⁵N tracer), establishing the ¹⁵N abundance of the soil-available nitrogen. The N-fixing plant will also take up soil nitrogen but will dilute it with unlabeled nitrogen (natural abundance ¹⁴N) from the atmosphere. The degree of ¹⁵N dilution in the fixing plant compared to the reference plant allows for the calculation of the proportion of nitrogen derived from fixation.[20]

2. Materials and Reagents:

-

¹⁵N-enriched fertilizer (e.g., (¹⁵NH₄)₂SO₄ or K¹⁵NO₃ with known ¹⁵N atom % excess).

-

N-fixing plant species and a suitable non-N-fixing reference plant (which should have a similar rooting pattern and growth duration).

-

Plant drying oven.

-

Ball mill or grinder.

-

Isotope Ratio Mass Spectrometer (IRMS) coupled with an Elemental Analyzer (EA).

3. Procedure:

-

Experimental Setup: Establish experimental plots or pots. Apply the ¹⁵N-enriched fertilizer uniformly to the soil at a low rate to avoid inhibiting fixation.

-

Planting: Sow seeds of both the N-fixing and non-N-fixing reference plants in the treated soil.

-

Harvesting: At a desired growth stage (e.g., peak biomass), harvest the above-ground biomass of both plant types.

-

Sample Processing: Dry the plant material to a constant weight at 60-70°C. Grind the dried tissue into a fine, homogenous powder.

-

Isotopic Analysis: Analyze subsamples of the ground plant material using an EA-IRMS to determine the total nitrogen content (%) and the ¹⁵N atom % excess.

-

Calculation: Calculate the percentage of nitrogen derived from fixation (%Ndfa) using the following equation: %Ndfa = [1 - (atom % ¹⁵N excess in fixing plant / atom % ¹⁵N excess in reference plant)] * 100

Protocol: Determination of Gross Nitrification Rates via ¹⁵N Pool Dilution